![molecular formula C13H7BrN4S B5876392 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5876392.png)
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. This enzyme plays a crucial role in cancer cell metabolism, making BPTES a potential anti-cancer drug.
Mecanismo De Acción
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile selectively binds to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to be highly selective for glutaminase and does not inhibit other enzymes in the glutamine metabolic pathway.
Biochemical and Physiological Effects:
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in various animal models. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile in lab experiments is its selectivity for glutaminase. This allows researchers to specifically target the glutamine metabolic pathway without affecting other metabolic pathways. However, one limitation of using 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile research. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the synergistic effects of 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile with other chemotherapeutic agents. Additionally, 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile could be further studied for its potential use in the treatment of other diseases that involve glutamine metabolism, such as neurodegenerative diseases.
Métodos De Síntesis
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromo-2-methyl-3-oxobutanenitrile. This compound is then reacted with thiosemicarbazide to form 4-bromo-2-methyl-3-oxo-1,2,4-thiadiazolidine-5-carboxylic acid hydrazide. The final step involves the reaction of this compound with 2-cyano-3,5-dichloropyridine to form 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile.
Aplicaciones Científicas De Investigación
6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit the glutaminase enzyme, which is overexpressed in many cancer cells. This inhibition leads to a decrease in glutamine metabolism and a subsequent decrease in cancer cell proliferation. 6-amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been tested in various cancer cell lines and has shown promising results in vitro and in vivo.
Propiedades
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFWIJUSTHHPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.